5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole
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Overview
Description
Pipataline is a member of the class of benzodioxoles that is 1,3-benzodioxole in which the hydrogen at position 5 has been replaced by a dodec-1-en-1-yl group. It has a role as a plant metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of benzodioxoles and an olefinic compound.
Scientific Research Applications
Anticancer, DNA Binding, and Antibacterial Properties
Compounds from the 1,3-benzodioxole class, including derivatives like 5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole, have been synthesized and investigated for their potential in medicinal chemistry. These compounds demonstrate anticancer, antibacterial, and DNA-binding capabilities. A notable feature is the eco-friendly synthesis process, enhancing the compounds' appeal for further study in anticancer, antibacterial, and DNA-binding research (Gupta et al., 2016).
Photoinitiator for Free Radical Polymerization
1,3-benzodioxole derivatives are also utilized in the field of polymer chemistry. For example, a specific derivative acted as a photoinitiator for free radical polymerization. This application is significant in the development of new materials and coatings (Kumbaraci et al., 2012).
Endothelin-A Receptor Antagonists
The benzodioxole group, a component of this compound, is present in several endothelin receptor antagonists. These compounds have significant potential for treating conditions related to the endothelin system, particularly for their selectivity and potency (Tasker et al., 1997).
Fragrance Material Review
1,3-benzodioxole derivatives are used in the fragrance industry. These compounds, due to their molecular structure, contribute to the aroma of various products. A detailed toxicologic and dermatologic review of these compounds ensures their safe use in fragrances (Mcginty et al., 2012).
Synthesis of Antiepileptic Drug Intermediates
The chiral building blocks derived from 1,3-benzodioxole are instrumental in synthesizing antiepileptic drugs, showcasing the compound's importance in pharmaceutical development (Easwar & Argade, 2003).
Properties
CAS No. |
18634-87-2 |
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Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-[(E)-dodec-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-19(15-17)21-16-20-18/h11-15H,2-10,16H2,1H3/b12-11+ |
InChI Key |
CXFWEZQTIXOIEV-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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